molecular formula C12H14N2O B8298921 2,3,3a,4,9,10a-hexahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one

2,3,3a,4,9,10a-hexahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one

Cat. No. B8298921
M. Wt: 202.25 g/mol
InChI Key: YKYJANXYUWECMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834463

Procedure details

2,3,9,10a-Tetrahydrobenzo[b]cyclopenta[e][1,4]-diazepin-10(1H)-one (38.3 g, 0.19 mmol) and bromocresol green (30 mg) were suspended in a mixture of methanol (200 mL) and tetrahydrofuran (200 mL), which was cooled to 0° C. To the suspension was added, at the same temperature, sodium cyanoborohydride (13.2 g, 0.21 mmol), to which was then added dropwise gradually a 10% hydrogen chloride-methanol solution until no more color change of the reaction system was observed. To the reaction mixture was added water (500 mL), which was made alkaline with a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with chloroform three times. Organic layers were combined, washed with water and a saturated aqueous solution of sodium chloride, dried over sodium sulfate and subjected to filtration. The filtrate was concentrated under reduced pressure to give 38.5 g (yield 99%) of the titled compound. The sample for analytical use was prepared by recrystallization from ethanol as a cis-trans mixture (1:1). m.p. 191°-212° C.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:10]2[C:4](=[N:5][C:6]3[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=3[NH:8][C:9]2=[O:11])[CH2:3][CH2:2]1.C([BH3-])#N.[Na+].Cl.CO.C(=O)([O-])O.[Na+]>CO.O1CCCC1.CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.O>[CH2:1]1[CH:10]2[CH:4]([NH:5][C:6]3[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=3[NH:8][C:9]2=[O:11])[CH2:3][CH2:2]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
38.3 g
Type
reactant
Smiles
C1CCC2=NC3=C(NC(C21)=O)C=CC=C3
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mg
Type
catalyst
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform three times
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1CCC2NC3=C(NC(C21)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100187.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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